Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate
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Overview
Description
Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate is a bicyclic compound with a unique structure that includes an oxabicyclo[2.2.1]heptane core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of a suitable diene with a dienophile to form the bicyclic core, followed by functional group modifications to introduce the tert-butyl ester and aminomethyl groups .
Industrial Production Methods
the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules or as a probe in biochemical studies.
Mechanism of Action
The mechanism by which tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate exerts its effects is not fully understood. its unique structure suggests that it may interact with specific molecular targets or pathways, potentially influencing biological processes or chemical reactions. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate: This compound has a similar bicyclic structure but with a nitrogen atom in place of the oxygen atom in the oxabicyclo[2.2.1]heptane core.
Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate: Another similar compound with a different substitution pattern on the bicyclic core.
Uniqueness
Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate is unique due to the presence of the oxabicyclo[2.2.1]heptane core, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-10(2,3)16-9(14)11-4-5-12(6-11,7-13)15-8-11/h4-8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGIVHCLANCPLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CCC(C1)(OC2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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